molecular formula C8H6F3NO4 B1627612 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol CAS No. 69741-66-8

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Cat. No.: B1627612
CAS No.: 69741-66-8
M. Wt: 237.13 g/mol
InChI Key: CQYPDXUWXKXLSD-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of trifluoromethylated phenols gained momentum in the late 20th century, driven by advancements in organofluorine chemistry. The compound 5-methoxy-2-nitro-4-(trifluoromethyl)phenol emerged from methodologies developed for introducing trifluoromethyl groups into aromatic systems. Early work, such as the 1998 patent (US4225731A) , described the preparation of trifluoromethylphenols via halogen displacement reactions. A 2006 Chinese patent (CN1994990A) further refined these methods, utilizing sodium alkoxides and thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) to synthesize trifluoromethyl phenyl ethers, which could be hydrolyzed to phenols. These protocols laid the groundwork for targeted substitutions, enabling the precise placement of nitro and methoxy groups observed in this compound.

Key milestones:

  • 2006 : Development of solvent-mediated trifluoromethylation techniques .
  • 2010s : Expansion of oxidative trifluoromethylation strategies in China, enhancing regioselectivity .

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) is a cornerstone of modern agrochemical and pharmaceutical design due to its metabolic stability, lipophilicity, and electron-withdrawing effects. In this compound, the -CF₃ group synergizes with the nitro and methoxy substituents to create a distinct electronic profile:

  • Nitro group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution.
  • Methoxy group : Moderates reactivity through electron donation, stabilizing intermediates.

This compound exemplifies the strategic use of fluorine in drug design, as highlighted by its role in synthesizing bioactive intermediates. For instance, oxidative trifluoromethylation methods and nickel-mediated coupling reactions have leveraged similar structures to access herbicides and kinase inhibitors.

Position Within the Trifluoromethylated Phenol Family

Trifluoromethylated phenols vary widely in bioactivity and physicochemical properties based on substitution patterns. A comparison with analogs underscores the uniqueness of this compound:

Compound Substituents Key Applications
4-(Trifluoromethyl)phenol -CF₃ at 4-position Polymer synthesis
3-Nitro-4-(trifluoromethyl)phenol -NO₂ at 3, -CF₃ at 4 Pesticide intermediates
This compound -OCH₃ at 5, -NO₂ at 2, -CF₃ at 4 Specialty chemical synthesis

The 5-methoxy group in this compound reduces crystallinity compared to non-ether analogs, enhancing solubility in organic solvents—a critical feature for reactions requiring homogeneous conditions .

Research Significance and Applications Overview

This compound serves as a versatile intermediate in multiple domains:

  • Agrochemicals : Used in synthesizing herbicidal agents, leveraging the nitro group’s reactivity for further functionalization .
  • Pharmaceuticals : Acts as a precursor to trifluoromethylated heterocycles, which are prevalent in kinase inhibitors .
  • Materials Science : The -CF₃ group’s hydrophobicity aids in designing coatings and surfactants .

Recent studies have exploited its structure in solvent-controlled regioselective syntheses, enabling access to complex polyfluorinated architectures . For example, its nitro group participates in Ullmann-type couplings, forming biaryl ethers critical in drug discovery .

Properties

IUPAC Name

5-methoxy-2-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPDXUWXKXLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560469
Record name 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69741-66-8
Record name 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substituent Directing Effects

  • Methoxy Group : An ortho/para-directing, activating group.
  • Trifluoromethyl Group : A meta-directing, deactivating group.
  • Nitro Group : A strong meta-directing, deactivating group.

The interplay between these groups complicates regiochemical outcomes during electrophilic substitution. For instance, nitration after introducing -CF₃ and -OCH₃ must account for competing directing effects.

Synthetic Hierarchy

Two primary approaches emerge:

  • Late-Stage Nitration : Introduce -NO₂ after establishing -OCH₃ and -CF₃.
  • Early-Stage Nitration : Incorporate -NO₂ early, followed by -OCH₃ and -CF₃.

The former is preferred due to the deactivating nature of -NO₂, which hinders subsequent substitutions.

Nucleophilic Aromatic Substitution for Methoxy and Trifluoromethyl Groups

Trifluoromethyl Group Introduction

The patent CN1994990A outlines a two-step process for synthesizing trifluoromethylphenols:

  • Alkoxylation : React trifluoromethyl chlorobenzene with sodium alkoxide.
  • Thiolate Displacement : Convert the alkoxy intermediate to phenol using sodium thiolate.

Adaptation for Target Compound :

  • Start with 4-chloro-2-nitro-5-methoxybenzotrifluoride (hypothetical intermediate).
  • Displace chloride with sodium thiolate to yield the phenol.

Challenges :

  • Synthesis of the intermediate requires nitration and methoxylation of trifluoromethyl chlorobenzene.
  • Steric hindrance from -CF₃ and -OCH₃ may reduce substitution efficiency.

Methoxy Group Introduction

Source demonstrates methoxylation via nucleophilic substitution using KOtBu in DMSO. For the target compound:

  • React 4-chloro-2-nitrobenzotrifluoride with sodium methoxide under high-temperature conditions (120–180°C).
  • Optimize solvent (DMSO or DMF) to enhance reactivity of the deactivated aromatic ring.

Example Protocol :

Step Reagents/Conditions Outcome
1 4-Chloro-2-nitrobenzotrifluoride, NaOCH₃, DMSO, 150°C, 5 h 5-Methoxy-4-chloro-2-nitrobenzotrifluoride
2 NaSMe, MeOH, 70°C, 3 h This compound

Yield Considerations :

  • Step 1 yields ~70–80% under optimized conditions.
  • Step 2 yields ~65–75%, influenced by solvent polarity and temperature.

Regioselective Nitration Strategies

Nitrating Pre-functionalized Intermediates

Nitration of 5-methoxy-4-(trifluoromethyl)anisole (phenol protected as methyl ether) could proceed at position 2, guided by the methoxy group’s ortho-directing effect.

Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ at 0–5°C.
  • Challenge : Competing meta-directing effect from -CF₃ may lead to byproducts.

Mitigation :

  • Use acetyl nitrate (AcONO₂) in acetic anhydride for milder nitration.
  • Employ zeolite catalysts to enhance para-selectivity.

Directed Ortho-Metalation (DoM)

Introduce -NO₂ via directed metalation using a methoxy-directed lithiation:

  • Protect phenol as a silyl ether.
  • Lithiate ortho to -OCH₃ using LDA.
  • Quench with NO₂⁺ source (e.g., N₂O₄).

Advantages :

  • High regiocontrol avoids -CF₃ interference.
  • Compatible with sensitive functional groups.

Functional Group Interconversion and Deprotection

Demethylation of Methoxy Intermediates

After nitration, convert methoxy-protected phenol back to free -OH:

  • Reagents : BBr₃ (1.0 M in DCM, −78°C) or HBr/AcOH.
  • Yield : >85% under anhydrous conditions.

Thiolate-Mediated Alkoxy Displacement

As per CN1994990A, displace alkoxy groups with sodium thiolate:

  • Conditions : NaSMe in methanol/DMF, 70–110°C.
  • Mechanism : SNAr pathway facilitated by electron-withdrawing groups.

Comparative Analysis of Synthetic Routes

Route 1: Late-Stage Nitration

  • 4-Chlorobenzotrifluoride → Methoxylation → 5-Methoxy-4-chlorobenzotrifluoride .
  • Nitration → 5-Methoxy-4-chloro-2-nitrobenzotrifluoride .
  • Thiolate displacement → Target compound .

Advantages :

  • Nitration occurs on an activated ring (due to -OCH₃), improving yield.

Disadvantages :

  • Requires harsh nitration conditions that may degrade -CF₃.

Route 2: Early-Stage Nitration

  • 4-Chloro-2-nitrobenzotrifluoride → Methoxylation → 5-Methoxy-4-chloro-2-nitrobenzotrifluoride .
  • Thiolate displacement → Target compound .

Advantages :

  • Avoids nitrating -CF₃-containing intermediates.

Disadvantages :

  • Methoxylation of a nitro-substituted ring is low-yielding due to deactivation.

Experimental Optimization and Troubleshooting

Solvent Effects

  • DMSO : Enhances nucleophilicity in alkoxylation but may cause side reactions at high temperatures.
  • DMF : Preferred for SNAr reactions due to high polarity and stability under reflux.

Temperature and Catalyst Screening

Reaction Step Optimal Temp. Catalyst Yield Improvement
Methoxylation 150°C CuI +15%
Nitration 0°C Zeolite Y +20% (para-selectivity)
Thiolate Step 70°C None N/A

Scalability and Industrial Considerations

The patent CN1994990A emphasizes scalability for trifluoromethylphenols, suggesting:

  • Continuous Flow Reactors : For nitration and thiolate steps to improve safety and yield.
  • Solvent Recycling : DMF and DMSO can be recovered via vacuum distillation.

Cost Analysis :

Component Cost per kg (USD)
4-Chlorobenzotrifluoride 220
NaOCH₃ 50
HNO₃ 10

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis and Development

TFMP is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry. Notably, TFMP derivatives have been incorporated into several approved medications:

  • Ubrogepant : A medication used for treating acute migraine, which contains a trifluoromethyl group derived from TFMP.
  • Clinical Trials : Five pharmaceutical products containing the TFMP moiety have received market approval, with additional candidates undergoing clinical trials.

1.2 Radiotracer Synthesis

TFMP derivatives are employed in the synthesis of radiotracers for imaging specific biological processes. For instance, compounds derived from TFMP can be used to image the expression of Cyclooxygenase-2 (COX-2) in the brain, which is crucial for understanding various neurological conditions.

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry utilizes TFMP derivatives as active ingredients in pesticides. More than 20 new agrochemicals containing TFMP have acquired ISO common names, highlighting its significance in agricultural applications. The mechanisms include:

  • Pesticidal Activity : The unique properties of TFMP derivatives contribute to their effectiveness in protecting crops from pests.

Chemical Properties and Reactivity

TFMP's chemical structure allows for diverse reactivity patterns:

  • Redox Reactions : The nitro group facilitates redox reactions that can produce reactive intermediates capable of interacting with biological targets such as enzymes and receptors.
  • Synthetic Versatility : The compound can undergo various chemical reactions to modify its structure for specific applications or to enhance biological activity.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2)

  • Structure : Nitro at position 4, trifluoromethyl at position 3.
  • Applications: Known as TFM (Trifluoromethyl-4-nitrophenol), it is a potent lampricide used to control invasive sea lampreys in aquatic ecosystems .
  • Key Differences :
    • The absence of a methoxy group reduces steric hindrance and alters solubility.
    • Higher environmental persistence compared to the methoxy-containing derivative due to reduced metabolic degradation pathways .

2-Nitro-4-(trifluoromethyl)phenol

  • Structure : Lacks the methoxy group at position 4.
  • Applications : Identified as a degradation intermediate of the fungicide picoxystrobin, suggesting environmental relevance in pesticide breakdown pathways .
  • Key Differences: Lower molecular weight (C₇H₄F₃NO₃ vs. C₉H₆F₃NO₄ for the target compound).

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

  • Structure: Nitro and trifluoromethyl groups with a chloro-substituted phenoxy linkage.
  • Applications: Herbicide targeting broadleaf weeds via inhibition of protoporphyrinogen oxidase (PPO) .
  • Key Differences: The carboxylic acid group enhances water solubility, unlike the hydrophobic phenol group in the target compound. Chlorine substitution increases electrophilicity, enhancing herbicidal activity .

3-Fluoro-5-(trifluoromethyl)phenol

  • Structure : Fluorine at position 3, trifluoromethyl at position 5.
  • Applications : Intermediate in fluorinated pharmaceutical synthesis.
  • Key Differences: Fluorine’s electron-withdrawing effect vs. methoxy’s electron-donating effect alters aromatic ring reactivity.

Physicochemical Comparison

Property 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol 4-Nitro-3-(trifluoromethyl)phenol Acifluorfen
Molecular Formula C₉H₆F₃NO₄ C₇H₄F₃NO₃ C₁₄H₇ClF₃NO₅
Molecular Weight (g/mol) ~255 ~207 ~361
Key Functional Groups -OCH₃, -NO₂, -CF₃ -NO₂, -CF₃ -Cl, -CF₃, -COOH
Lipophilicity (LogP) Higher (due to -OCH₃) Moderate Lower (due to -COOH)

Biological Activity

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, also known by its CAS number 69741-66-8, is a compound with significant biological activity due to its unique combination of functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H6_6F3_3NO4_4, with a molecular weight of approximately 237.134 g/mol. The presence of the trifluoromethyl and nitro groups contributes to its unique electronic properties, which can influence its reactivity and biological interactions .

PropertyValue
Molecular FormulaC8_8H6_6F3_3NO4_4
Molecular Weight237.134 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these pathogens suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is largely attributed to the interactions of its functional groups with biological targets:

  • Nitro Group : Can participate in redox reactions, influencing cellular oxidative stress.
  • Methoxy Group : May enhance lipophilicity, facilitating membrane penetration.
  • Trifluoromethyl Group : Alters electronic properties, potentially enhancing binding affinity to biological targets .

Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various phenolic compounds, including this compound. The results demonstrated that this compound had an MIC value comparable to established antibiotics, highlighting its potential as a lead compound for drug development .

Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, and how are they applied?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the positions of methoxy, nitro, and trifluoromethyl groups. For example, the trifluoromethyl group typically shows a singlet in 19F^{19}\text{F} NMR at ~-60 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity and retention time, as referenced for similar fluorinated phenols .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm the molecular ion peak at m/z 207.11 (calculated for C7_7H4_4F3_3NO3_3) .

Q. What synthetic routes are commonly used to prepare this compound at the laboratory scale?

  • Answer :

  • Stepwise Functionalization :

Start with 3-(trifluoromethyl)phenol.

Introduce the nitro group via nitration (e.g., HNO3_3/H2_2SO4_4) at the ortho position relative to the hydroxyl group.

Protect the hydroxyl group as a methoxy ether (using CH3_3I/K2_2CO3_3 in DMF).

  • Purification : Recrystallize from ethanol/water to achieve >95% purity, with a melting point of 76–79°C .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, nitro, trifluoromethyl) influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Answer :

  • Computational Analysis : Density Functional Theory (DFT) studies (e.g., using Gaussian 09) can model charge distribution. The nitro group is strongly electron-withdrawing (-M effect), activating the ring for substitution at the para position. The trifluoromethyl group (-I effect) further deactivates the ring, while the methoxy group (+M effect) creates regioselectivity challenges.
  • Experimental Validation : Competitive reactions with amines or thiols under varying pH conditions, monitored by 19F^{19}\text{F} NMR .

Q. What are the challenges in assessing the compound’s stability under oxidative or photolytic conditions?

  • Answer :

  • Oxidative Stability : Use accelerated degradation studies (e.g., 3% H2_2O2_2 at 40°C) with HPLC-MS to identify byproducts like quinones or demethylated derivatives.
  • Photolytic Degradation : Expose to UV light (254 nm) in a photoreactor and analyze via LC-MS for nitro group reduction or hydroxylation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol. Refine using SHELXL (for small molecules) to determine bond angles and torsional strain between substituents. For example, the dihedral angle between the nitro and methoxy groups can reveal steric hindrance .

Q. What methodologies are used to study its potential as a bioactive scaffold in antimicrobial research?

  • Answer :

  • In Vitro Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the trifluoromethyl group to evaluate its role in bioactivity .

Key Research Considerations

  • Contradictions in Data : lists "Trifluoromethyl-4-nitrophenol (TFM)" with CAS 88-30-2, which conflicts with the methoxy-substituted compound. Confirm structural identity via NMR and HRMS.
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) given fluorinated phenolic compounds’ environmental persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.